tert-butyl N-(2-hydroxy-4-phenylbutyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(2-hydroxy-4-phenylbutyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This compound is particularly interesting due to its unique structure, which includes a tert-butyl group, a hydroxy group, and a phenyl group attached to a butyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-hydroxy-4-phenylbutyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-hydroxy-4-phenylbutylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of automated systems ensures consistent product quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-(2-hydroxy-4-phenylbutyl)carbamate can undergo oxidation reactions, particularly at the hydroxy group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can reduce the carbamate group to an amine.
Substitution: The hydroxy group in the compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products Formed:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of a halide derivative.
Scientific Research Applications
Chemistry: tert-Butyl N-(2-hydroxy-4-phenylbutyl)carbamate is used as a protecting group for amines in organic synthesis. It can be easily removed under mild acidic conditions, making it useful in multi-step synthesis .
Biology: In biological research, this compound is used to study enzyme-substrate interactions. The hydroxy and phenyl groups provide sites for binding and interaction with enzymes.
Medicine: The compound has potential applications in drug development. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-hydroxy-4-phenylbutyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects .
Comparison with Similar Compounds
tert-Butyl N-hydroxycarbamate: Similar in structure but lacks the phenyl group.
tert-Butyl N-(4-hydroxybutyl)carbamate: Similar but with a different substitution pattern on the butyl chain.
tert-Butyl N-(2-hydroxyethyl)carbamate: Similar but with a shorter carbon chain.
Uniqueness: tert-Butyl N-(2-hydroxy-4-phenylbutyl)carbamate is unique due to the presence of both a hydroxy group and a phenyl group on the butyl chain. This combination of functional groups provides unique chemical properties and reactivity, making it valuable in various applications .
Properties
Molecular Formula |
C15H23NO3 |
---|---|
Molecular Weight |
265.35 g/mol |
IUPAC Name |
tert-butyl N-(2-hydroxy-4-phenylbutyl)carbamate |
InChI |
InChI=1S/C15H23NO3/c1-15(2,3)19-14(18)16-11-13(17)10-9-12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3,(H,16,18) |
InChI Key |
FEPZKZRQTMUYRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CCC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.